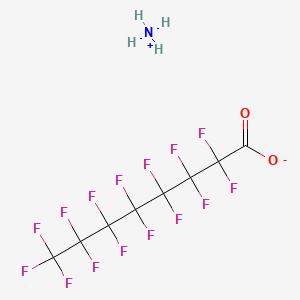
全氟辛酸铵
描述
Ammonium perfluorooctanoate (APFO), also known as Ammonium pentadecafluorooctanoate, is a synthetic compound that has been used extensively in the polymerization of fluorinated monomers . It is the ammonium salt of perfluorooctanoic acid (PFOA) and has been used as a surface-active agent in the polymerisation process for many fluoropolymers . It readily dissociates in water to give the ammonium and perfluorooctanoate ions .
Synthesis Analysis
The synthesis of APFO involves complex chemical processes. One study suggests that APFO undergoes multi-stage pyrolysis including proton transfer, skeletal chain breakage succeeded by a distinct polymerization before C-F bond cleavage .
Molecular Structure Analysis
The molecular formula of APFO is C8H4F15NO2 . It is a completely fluorinated carboxylic acid that is usually used in the ammonium salt form . The structural formula is C7F15COONH4 .
Chemical Reactions Analysis
APFO undergoes multi-stage pyrolysis including proton transfer, skeletal chain breakage succeeded by a distinct polymerization before C-F bond cleavage .
Physical and Chemical Properties Analysis
APFO is a synthetic compound with unique physical and chemical properties. It is used as a processing aid in the production of many fluoropolymers and fluoroelastomers . It readily dissociates in water to give the ammonium and perfluorooctanoate ions .
科学研究应用
1. 分析化学和环境监测
全氟辛酸铵(APFO)在分析化学中起着至关重要的作用,特别是在空气样品中测定全氟辛酸时。Kaiser等人(2005年)的研究开发了一种使用液相色谱-质谱联用测定空气样品中全氟辛酸(APFO的衍生物)的方法。这种方法对于监测与APFO使用相关的环境污染和职业安全至关重要(Kaiser et al., 2005)。
2. 环境退化和污染控制
作为一种环境污染物,APFO因其持久性和生物富集性而受到关注。Hao等人(2014年)研究了在水溶液中使用过硫酸盐氧化剂和超声辐照分解APFO。这项研究对于理解和开发减轻环境中APFO污染的方法具有重要意义(Hao et al., 2014)。
3. 工业安全和健康监测
APFO在职业健康中的作用一直是研究的课题。Sakr等人(2009年)的研究评估了暴露于APFO的工人患缺血性心脏病的死亡风险。这样的研究有助于评估使用APFO的工业中的安全规程和健康风险(Sakr et al., 2009)。
4. 表面污染评估
Botelho等人(2009年)的研究侧重于开发一种使用液相色谱-串联质谱测定各种表面上PFO(APFO的阴离子)的擦拭测试方法。这种方法有助于评估涉及APFO产品的工业卫生控制的有效性(Botelho et al., 2009)。
5. 热解和材料科学
Krusic和Roe(2004年)研究了APFO的热分解动力学,这对于理解APFO在高温下的稳定性和分解机制尤为重要,特别是在氟聚合物加工中(Krusic & Roe, 2004)。
6. 废水处理和回收
Xiaofeng等人(2015年)研究了使用纳滤技术从废水中去除和回收PFOA,突出了APFO在氟聚合物生产废水处理过程中的应用(Xiaofeng et al., 2015)。
作用机制
Target of Action
Ammonium perfluorooctanoate (APFO) primarily targets the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism in the liver . It is also known to interact with various proteins involved in lipid homeostasis, such as β- and ω-oxidation enzymes, and diacylglycerol acyltransferases .
Mode of Action
APFO interacts with its targets, particularly PPARα, leading to changes in lipid metabolism. It has been observed that APFO can activate both mouse and human PPARα, albeit in different manners . The activation of PPARα leads to changes in the expression of genes involved in lipid metabolism, which can result in altered lipid profiles .
Biochemical Pathways
APFO affects several biochemical pathways, primarily those involved in lipid metabolism. It has been observed to decrease the production of very low-density lipoprotein (VLDL) and increase VLDL clearance by the liver through increased lipoprotein lipase activity . Additionally, it can lead to decreased cholesteryl ester transfer activity and changes in gene expression of proteins involved in high-density lipoprotein (HDL) metabolism .
Pharmacokinetics
Due to its chemical stability and resistance to degradation, apfo is known to persist in the environment and bioaccumulate in organisms . This persistence and bioaccumulation can impact the bioavailability of APFO, potentially leading to long-term exposure and effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of APFO. For instance, the presence of other organic compounds, such as urea, can affect the self-assembly of APFO, influencing its interaction with its targets . Additionally, the presence of bacteria capable of degrading APFO can influence its persistence in the environment .
安全和危害
APFO is a confirmed carcinogen and is toxic by inhalation. It is moderately toxic by ingestion and is an eye and skin irritant . It has also been associated with high cholesterol, increased liver enzymes, decreased vaccination response, thyroid disorders, pregnancy-induced hypertension and preeclampsia, and cancer (testicular and kidney) .
生化分析
Biochemical Properties
Ammonium perfluorooctanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism. Ammonium perfluorooctanoate activates PPARα, leading to increased fatty acid oxidation and alterations in lipid profiles . Additionally, it affects the activity of lipoprotein lipase, which is responsible for the hydrolysis of triglycerides in lipoproteins . These interactions highlight the compound’s significant impact on lipid metabolism and energy homeostasis.
Cellular Effects
Ammonium perfluorooctanoate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to ammonium perfluorooctanoate can lead to hepatomegaly and cellular hypertrophy in liver cells . It also affects the expression of genes involved in lipid metabolism, such as those encoding for enzymes in the β-oxidation pathway . Furthermore, ammonium perfluorooctanoate has been associated with disruptions in mitochondrial function and oxidative stress, impacting overall cellular health .
Molecular Mechanism
The molecular mechanism of action of ammonium perfluorooctanoate involves several key processes. At the molecular level, it binds to and activates PPARα, leading to changes in gene expression related to lipid metabolism . This activation results in increased β-oxidation of fatty acids and alterations in lipid profiles. Additionally, ammonium perfluorooctanoate can inhibit or activate various enzymes involved in lipid and xenobiotic metabolism . These interactions contribute to its overall impact on cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium perfluorooctanoate can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to ammonium perfluorooctanoate can lead to persistent alterations in lipid metabolism and liver function . Additionally, its stability in biological systems means that it can accumulate over time, leading to sustained biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of ammonium perfluorooctanoate vary with different dosages in animal models. At lower doses, it may not significantly alter plasma lipid levels . At higher doses, it can lead to decreased plasma triglycerides, total cholesterol, and non-high-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol . These changes are mediated by alterations in very low-density lipoprotein production and clearance, as well as changes in gene expression related to lipid metabolism . High doses of ammonium perfluorooctanoate can also result in toxic effects, such as liver damage and hepatomegaly .
Metabolic Pathways
Ammonium perfluorooctanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It activates PPARα, leading to increased β-oxidation of fatty acids and changes in lipid profiles . Additionally, it affects the expression of genes involved in lipid and xenobiotic metabolism, further influencing metabolic flux and metabolite levels . These interactions highlight the compound’s significant impact on overall metabolic processes.
Transport and Distribution
Within cells and tissues, ammonium perfluorooctanoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as organic anion-transporting polypeptide 1A2 and organic anion transporter 4, which mediate its uptake and distribution . These interactions influence its localization and accumulation within specific tissues, such as the liver and kidneys . The compound’s persistence and bioaccumulation potential further contribute to its long-term effects on cellular function and health .
Subcellular Localization
Ammonium perfluorooctanoate exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the liver, where it affects mitochondrial function and induces peroxisomal proliferation . Additionally, it can interact with various cellular compartments and organelles, leading to changes in cellular metabolism and function . These localization patterns highlight the compound’s targeted effects on specific cellular processes and structures.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Ammonium perfluorooctanoate can be achieved through a two-step process. The first step involves the synthesis of perfluorooctanoic acid, which is then converted to Ammonium perfluorooctanoate in the second step.", "Starting Materials": [ "Sodium perfluorooctanoate", "Ammonium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Synthesis of perfluorooctanoic acid", "1. Dissolve Sodium perfluorooctanoate in water to form a solution.", "2. Add Hydrochloric acid dropwise to the solution while stirring until the pH reaches 2.", "3. Add Hydrogen peroxide to the solution while stirring until the pH reaches 7-8.", "4. Heat the solution to 80-90°C for 2-3 hours.", "5. Cool the solution to room temperature and filter the precipitate.", "6. Wash the precipitate with water and dry it to obtain perfluorooctanoic acid.", "Step 2: Synthesis of Ammonium perfluorooctanoate", "1. Dissolve perfluorooctanoic acid in water to form a solution.", "2. Add Sodium hydroxide to the solution while stirring until the pH reaches 7-8.", "3. Add Ammonium hydroxide to the solution while stirring until the pH reaches 9-10.", "4. Heat the solution to 80-90°C for 2-3 hours.", "5. Cool the solution to room temperature and filter the precipitate.", "6. Wash the precipitate with water and dry it to obtain Ammonium perfluorooctanoate." ] } | |
CAS 编号 |
3825-26-1 |
分子式 |
C8H4F15NO2 |
分子量 |
431.10 g/mol |
IUPAC 名称 |
azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid |
InChI |
InChI=1S/C8HF15O2.H3N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);1H3 |
InChI 键 |
YOALFLHFSFEMLP-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
规范 SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
| 3825-26-1 | |
Pictograms |
Corrosive; Irritant; Health Hazard |
相关CAS编号 |
335-67-1 (Parent) |
同义词 |
ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)
![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)
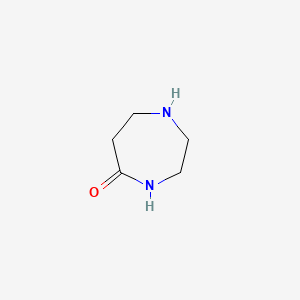
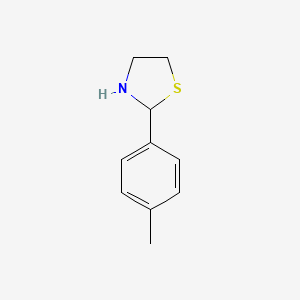
![N-phenyl-2-benzo[g][1]benzothiolecarboxamide](/img/structure/B1224617.png)
![2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B1224619.png)
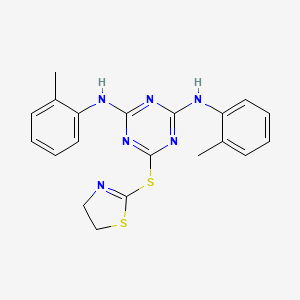
![6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B1224625.png)
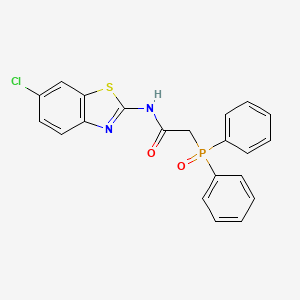
![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)
![3-cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224634.png)
![6-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1224635.png)
![3-(4-Methylphenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224637.png)
